
7-Bromo-3-chloroquinoline
説明
7-Bromo-3-chloroquinoline (CAS 1246549-62-1) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClN and a molecular weight of 242.50 g/mol . It is primarily utilized as a pharmaceutical intermediate, requiring storage under sealed refrigeration to maintain stability . The compound features bromine and chlorine substituents at the 7- and 3-positions of the quinoline ring, respectively, which influence its electronic properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation using potassium permanganate can yield quinoline N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where
生物活性
7-Bromo-3-chloroquinoline is a halogenated heterocyclic compound belonging to the quinoline family, characterized by its molecular formula and a molecular weight of approximately 232.5 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Quinoline derivatives, including this compound, have shown effectiveness against various bacterial strains and fungi. The presence of halogen atoms (bromine and chlorine) enhances the compound's binding affinity to biological targets, which may increase its efficacy as an antimicrobial agent.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of several cancer cell lines. For instance, compounds structurally related to this compound showed selective cytotoxicity towards breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The most active derivatives exhibited IC50 values below 50 µM, indicating potent anticancer activity .
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives against SARS-CoV-2. For example, new quinoline-based compounds demonstrated EC50 values as low as 1.5 µM in cell culture assays against the virus. This suggests that this compound could be a promising candidate for further development in antiviral therapies .
The biological activity of this compound is believed to be influenced by its unique substitution pattern. The bromine and chlorine atoms enhance electrophilicity, facilitating interactions with various enzymes and receptors in biological systems. This can lead to modulation of protein activity, which is crucial for its therapeutic effects.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to understand how variations in the molecular structure affect biological activity. Compounds with different halogen substitutions were assessed for their potency against specific targets, revealing that certain configurations significantly enhance biological efficacy .
Biological Activity Table
Study on Anticancer Activity
In a study evaluating the anticancer effects of various quinoline derivatives, researchers found that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells. The study reported significant inhibition of cell proliferation in MCF-7 and HCT-116 cell lines with IC50 values indicating high potency .
Study on Antiviral Activity
Another investigation focused on the antiviral efficacy of quinoline derivatives against SARS-CoV-2. The study utilized cell culture-based infection models and found that certain compounds exhibited strong inhibitory effects on viral replication, suggesting a potential pathway for therapeutic intervention against COVID-19 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Bromo-3-chloroquinoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation of quinoline precursors. A multi-step approach may include bromination and chlorination using reagents like POBr₃ or SOCl₂ under controlled temperatures (80–120°C). Solvent choice (e.g., DMF or acetonitrile) and catalyst presence (e.g., FeCl₃) significantly impact regioselectivity and yield. For example, bromination at the 7-position can be optimized by slow addition of Br₂ in acetic acid . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for quinoline protons) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243.91 for C₉H₅BrClN) .
- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in dichloromethane/hexane .
Q. How can researchers optimize purification to isolate this compound from byproducts?
Recrystallization in ethanol/water mixtures (70:30 v/v) effectively removes polar impurities. For stubborn byproducts (e.g., dihalogenated analogs), preparative HPLC with a C18 column and methanol/water mobile phase (pH 2.5 with TFA) achieves >98% purity . Monitor purity via TLC (Rf ~0.6 in hexane:EtOAc 3:1) .
Advanced Research Questions
Q. How does the position of bromine and chlorine influence reactivity in cross-coupling reactions?
The 7-bromo and 3-chloro substituents create distinct electronic environments: bromine at the 7-position is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance, while the 3-chloro group can direct electrophilic substitution. For example, Pd(PPh₃)₄-mediated coupling with arylboronic acids at 80°C selectively replaces bromine, retaining chlorine . Kinetic studies (monitored via in situ IR) show bromine’s oxidative addition is 3× faster than chlorine under identical conditions .
Q. What strategies address contradictory SAR data in biological activity studies?
Discrepancies in structure-activity relationships (SAR) often arise from assay conditions (e.g., solvent polarity affecting solubility). To resolve:
- Perform dose-response curves in multiple solvents (DMSO vs. PBS).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing true affinity from solubility artifacts .
- Compare halogenated analogs (e.g., 7-Bromo-3-fluoroquinoline) to isolate electronic vs. steric effects .
Q. How stable is this compound under varying experimental conditions?
Stability studies show:
- Thermal stability : Decomposes above 200°C (TGA data), but remains stable at 25°C for >6 months when stored desiccated .
- Photostability : UV exposure (254 nm) induces dehalogenation; use amber vials for long-term storage .
- Acid/Base stability : Stable in pH 4–8; degrades in strong acids (HCl > 2M) via quinoline ring protonation .
Q. What methodologies resolve regioselectivity challenges in functionalizing this compound?
Competitive coupling reactions require careful optimization:
- Buchwald-Hartwig amination : Use XPhos precatalyst and LiHMDS to selectively aminate bromine while preserving chlorine .
- Sonogashira coupling : CuI/NEt₃ systems favor bromine substitution; add TEMPO to suppress homocoupling byproducts .
- Computational modeling (DFT): Predict reactivity trends by calculating Fukui indices for electrophilic sites .
類似化合物との比較
Comparison with Structural Analogues
Substituent Position and Halogen Variation
7-Bromo-4-chloroquinoline (CAS 1032650-41-1)
- Molecular Formula : C₆H₃BrClN₃
- Key Differences : The chlorine at the 4-position alters steric and electronic effects compared to the 3-chloro isomer. This positional change may reduce nucleophilic substitution reactivity at the 4-position due to increased ring strain .
3-Bromo-4-chloroquinoline (CAS 74575-17-0)
- Molecular Formula : C₉H₅BrClN
6-Bromo-4-chloroquinoline (CAS 65340-70-7)
- Molecular Formula : C₉H₅BrClN
- Key Differences : The bromine at the 6-position increases electron-withdrawing effects, which could stabilize intermediates in cross-coupling reactions compared to 7-bromo derivatives .
Functional Group Modifications
7-Bromo-3-hydroxyquinoline-4-carboxylic Acid (CAS 1031929-53-9)
- Molecular Formula: C₁₀H₆BrNO₃
- Key Differences: The hydroxyl and carboxylic acid groups enhance polarity, making this compound more water-soluble than 7-bromo-3-chloroquinoline. This property is advantageous in medicinal chemistry for improving bioavailability .
7-Bromo-3-methoxyquinoline (CAS 1246548-95-7)
- Molecular Formula: C₁₀H₇BrClNO
7-Bromo-2-chloro-3-ethylquinoline (CAS 132118-52-6)
- Molecular Formula : C₁₁H₉BrClN
- Key Differences : The ethyl group at the 3-position increases lipophilicity, enhancing membrane permeability in biological systems compared to the unsubstituted 3-chloro derivative .
Isoquinoline Derivatives
7-Bromo-3-chloroisoquinoline (CAS 1029720-65-7)
- Molecular Formula : C₉H₅BrClN
Pharmaceutical Utility
- This compound: Used in designing α6-GABAAR subtype-selective modulators, leveraging its halogenated scaffold for targeted receptor interactions .
- 7-Bromo-4-chloroquinoline-3-carbonitrile (CAS 1375108-40-9): The nitrile group expands utility in metal-catalyzed cross-coupling reactions for drug discovery .
Hazard Profiles
- 7-Bromo-1,3-dichloroisoquinoline (CAS 924271-40-9): Requires stringent first-aid measures for inhalation exposure, unlike this compound, which primarily poses skin/eye irritation risks (H315-H319-H335) .
Comparative Data Table
特性
IUPAC Name |
7-bromo-3-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYJYLFQWBXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693840 | |
Record name | 7-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246549-62-1 | |
Record name | 7-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。